

Application Note: Structural Elucidation of Gomisin E using NMR Spectroscopy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin E is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a history of use in traditional medicine. Lignans from this genus are known for a variety of biological activities, making them of significant interest in pharmaceutical research and drug development. The complex stereochemistry and intricate ring system of Gomisin E necessitate the use of advanced spectroscopic techniques for unambiguous structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and stereochemistry of such natural products.[1] This application note provides a detailed overview of the NMR-based methods for the structural determination of Gomisin E, including comprehensive data tables and experimental protocols.

Data Presentation

The structural elucidation of **Gomisin E** is achieved through the comprehensive analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. The following tables summarize the quantitative ¹H and ¹³C NMR data for **Gomisin E**, recorded in CDCl₃.

Table 1: ¹H NMR Data of **Gomisin E** (500 MHz, CDCl₃)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	6.55	S	
H-4	6.68	S	
Η-6α	2.45	m	_
Н-6β	2.15	m	_
H-7	1.88	m	
7-CH₃	0.82	d	7.0
8-CH₃	1.05	d	7.0
1-OCH₃	3.85	S	_
2-OCH₃	3.89	S	_
3-ОСН₃	3.92	S	_
12-OCH₃	3.89	S	_
13-OCH₃	3.85	S	
Angeloyl-H-2'	6.10	qq	7.0, 1.5
Angeloyl-H-3'	2.00	dq	7.0, 1.5
Angeloyl-CH ₃ -4'	2.05	d	1.5
Angeloyl-CH₃-5'	1.85	d	7.0

Note: Data is based on typical values for dibenzocyclooctadiene lignans and may vary slightly based on experimental conditions.

Table 2: 13C NMR Data of Gomisin E (125 MHz, CDCl₃)



C-1 151.8 C-2 141.2 C-3 149.5 C-4 110.5 C-5 134.8 C-6 35.5 C-7 42.1 C-8 33.2 C-9 131.5 C-10 125.4 C-11 124.1 C-12 148.9 C-13 141.0 C-14 151.2 7-CH ₃ 13.9 8-CH ₃ 13.9 8-CH ₃ 21.8 1-OCH ₃ 60.9 2-OCH ₅ 56.1 13-OCH ₅ 60.9 Angeloyl-C-1' 167.5 Angeloyl-C-2' 127.8	Position	Chemical Shift (δ, ppm)
C-3 C-4 110.5 C-5 134.8 C-6 35.5 C-7 42.1 C-8 33.2 C-9 131.5 C-10 125.4 C-11 124.1 C-12 148.9 C-13 141.0 C-14 151.2 7-CH ₃ 13.9 8-CH ₃ 1-OCH ₃ 56.1 3-OCH ₃ 60.9 Angeloyl-C-1' 167.5	C-1	151.8
C-4 110.5 C-5 134.8 C-6 35.5 C-7 42.1 C-8 33.2 C-9 131.5 C-10 125.4 C-11 124.1 C-12 148.9 C-13 141.0 C-14 151.2 7-CH ₃ 13.9 8-CH ₃ 21.8 1-OCH ₃ 60.9 2-OCH ₃ 56.1 12-OCH ₃ 56.1 13-OCH ₃ 60.9 Angeloyl-C-1' 167.5	C-2	141.2
C-5 134.8 C-6 35.5 C-7 42.1 C-8 33.2 C-9 131.5 C-10 125.4 C-11 124.1 C-12 148.9 C-13 141.0 C-14 151.2 7-CH ₃ 13.9 8-CH ₃ 21.8 1-OCH ₃ 60.9 2-OCH ₃ 56.1 13-OCH ₃ 60.9 Angeloyl-C-1' 167.5	C-3	149.5
C-6 35.5 C-7 42.1 C-8 33.2 C-9 131.5 C-10 125.4 C-11 124.1 C-12 148.9 C-13 141.0 C-14 151.2 7-CH ₃ 13.9 8-CH ₃ 21.8 1-OCH ₃ 60.9 2-OCH ₃ 56.1 13-OCH ₃ 60.9 Angeloyl-C-1' 167.5	C-4	110.5
C-7 C-8 33.2 C-9 131.5 C-10 125.4 C-11 124.1 C-12 148.9 C-13 141.0 C-14 151.2 7-CH ₃ 13.9 8-CH ₃ 1-OCH ₃ 60.9 2-OCH ₃ 56.1 12-OCH ₃ 60.9 Angeloyl-C-1' 167.5	C-5	134.8
C-8 33.2 C-9 131.5 C-10 125.4 C-11 124.1 C-12 148.9 C-13 141.0 C-14 151.2 7-CH ₃ 13.9 8-CH ₃ 21.8 1-OCH ₃ 60.9 2-OCH ₃ 56.1 13-OCH ₃ 60.9 Angeloyl-C-1' 167.5	C-6	35.5
C-9 131.5 C-10 125.4 C-11 124.1 C-12 148.9 C-13 141.0 C-14 151.2 7-CH ₃ 13.9 8-CH ₃ 21.8 1-OCH ₃ 60.9 2-OCH ₃ 56.1 3-OCH ₃ 61.1 12-OCH ₃ 60.9 Angeloyl-C-1' 167.5	C-7	42.1
C-10 C-11 124.1 C-12 148.9 C-13 141.0 C-14 151.2 7-CH ₃ 13.9 8-CH ₃ 1-OCH ₃ 60.9 2-OCH ₃ 56.1 12-OCH ₃ 60.9 Angeloyl-C-1' 167.5	C-8	33.2
C-11 124.1 C-12 148.9 C-13 141.0 C-14 151.2 7-CH ₃ 13.9 8-CH ₃ 21.8 1-OCH ₃ 60.9 2-OCH ₃ 56.1 12-OCH ₃ 61.1 12-OCH ₃ 60.9 Angeloyl-C-1' 167.5	C-9	131.5
C-12 148.9 C-13 141.0 C-14 151.2 7-CH ₃ 13.9 8-CH ₃ 21.8 1-OCH ₃ 60.9 2-OCH ₃ 56.1 3-OCH ₃ 61.1 12-OCH ₃ 56.1 13-OCH ₃ 60.9 Angeloyl-C-1' 167.5	C-10	125.4
C-13 141.0 C-14 151.2 7-CH ₃ 13.9 8-CH ₃ 21.8 1-OCH ₃ 60.9 2-OCH ₃ 56.1 3-OCH ₃ 61.1 12-OCH ₃ 56.1 13-OCH ₃ 60.9 Angeloyl-C-1' 167.5	C-11	124.1
C-14 151.2 7-CH3 13.9 8-CH3 21.8 1-OCH3 60.9 2-OCH3 56.1 3-OCH3 61.1 12-OCH3 56.1 13-OCH3 60.9 Angeloyl-C-1' 167.5	C-12	148.9
7-CH3 13.9 8-CH3 21.8 1-OCH3 60.9 2-OCH3 56.1 3-OCH3 61.1 12-OCH3 56.1 13-OCH3 60.9 Angeloyl-C-1' 167.5	C-13	141.0
8-CH3 21.8 1-OCH3 60.9 2-OCH3 56.1 3-OCH3 61.1 12-OCH3 56.1 13-OCH3 60.9 Angeloyl-C-1' 167.5	C-14	151.2
1-OCH₃ 60.9 2-OCH₃ 56.1 3-OCH₃ 61.1 12-OCH₃ 56.1 13-OCH₃ 60.9 Angeloyl-C-1' 167.5	7-CH₃	13.9
2-OCH ₃ 56.1 3-OCH ₃ 61.1 12-OCH ₃ 56.1 13-OCH ₃ 60.9 Angeloyl-C-1' 167.5	8-CH₃	21.8
3-OCH₃ 61.1 12-OCH₃ 56.1 13-OCH₃ 60.9 Angeloyl-C-1' 167.5	1-OCH₃	60.9
12-OCH₃ 56.1 13-OCH₃ 60.9 Angeloyl-C-1' 167.5	2-OCH ₃	56.1
13-OCH₃ 60.9 Angeloyl-C-1' 167.5	3-OCH₃	61.1
Angeloyl-C-1' 167.5	12-OCH ₃	56.1
	13-OCH₃	60.9
Angeloyl-C-2' 127.8	Angeloyl-C-1'	167.5
	Angeloyl-C-2'	127.8



Angeloyl-C-3'	138.2
Angeloyl-C-4'	15.8
Angeloyl-C-5'	20.5

Note: Data is based on typical values for dibenzocyclooctadiene lignans and may vary slightly based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of **Gomisin E** are provided below.

Sample Preparation

- Isolation and Purification: Gomisin E is isolated from the dried fruits of Schisandra chinensis
 using a series of chromatographic techniques, such as silica gel column chromatography
 and preparative high-performance liquid chromatography (HPLC).
- NMR Sample Preparation:
 - Weigh approximately 5-10 mg of purified Gomisin E for ¹H NMR and 20-30 mg for ¹³C and
 2D NMR experiments.
 - Dissolve the sample in approximately 0.5 mL of deuterated chloroform (CDCl₃).
 - \circ Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
 - Transfer the solution to a 5 mm NMR tube and cap it securely.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe, operating at a constant temperature (e.g., 298 K).

¹H NMR Spectroscopy



- Purpose: To determine the number of different types of protons and their electronic environments.
- Pulse Sequence: Standard single-pulse experiment.
- Spectral Width: 0-10 ppm.
- Acquisition Time: ~2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64.

¹³C NMR Spectroscopy

- Purpose: To determine the number of different types of carbon atoms.
- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Spectral Width: 0-200 ppm.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 (or more, depending on sample concentration).

COSY (Correlation Spectroscopy)

- Purpose: To identify proton-proton spin-spin coupling networks, revealing adjacent protons.
- Pulse Sequence: Standard COSY-90 or Gradient-Selected COSY (gCOSY).
- Spectral Width (F1 and F2): 0-10 ppm.
- Number of Increments (F1): 256-512.
- Number of Scans per Increment: 4-8.



HSQC (Heteronuclear Single Quantum Coherence)

- Purpose: To identify direct one-bond correlations between protons and their attached carbons.
- Pulse Sequence: Standard Gradient-Selected HSQC (gHSQC).
- Spectral Width (F2, ¹H): 0-10 ppm.
- Spectral Width (F1, ¹³C): 0-200 ppm.
- Number of Increments (F1): 128-256.
- Number of Scans per Increment: 8-16.
- ¹JCH Coupling Constant: Optimized for ~145 Hz.

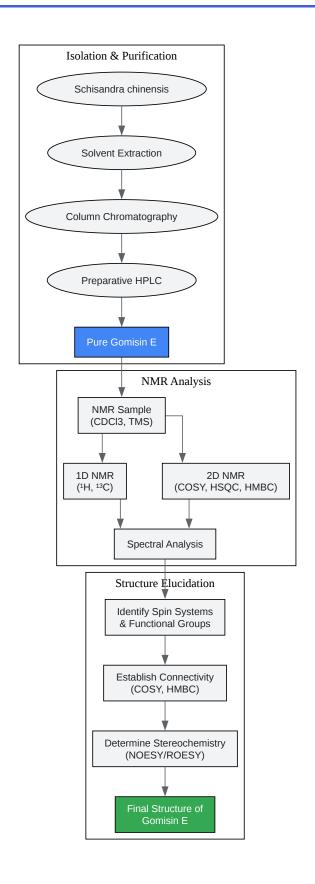
HMBC (Heteronuclear Multiple Bond Correlation)

- Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.
- Pulse Sequence: Standard Gradient-Selected HMBC (gHMBC).
- Spectral Width (F2, ¹H): 0-10 ppm.
- Spectral Width (F1, ¹³C): 0-200 ppm.
- Number of Increments (F1): 256-512.
- Number of Scans per Increment: 16-32.
- Long-Range Coupling Constant (nJCH): Optimized for ~8 Hz.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural elucidation of **Gomisin E** and the key 2D NMR correlations.

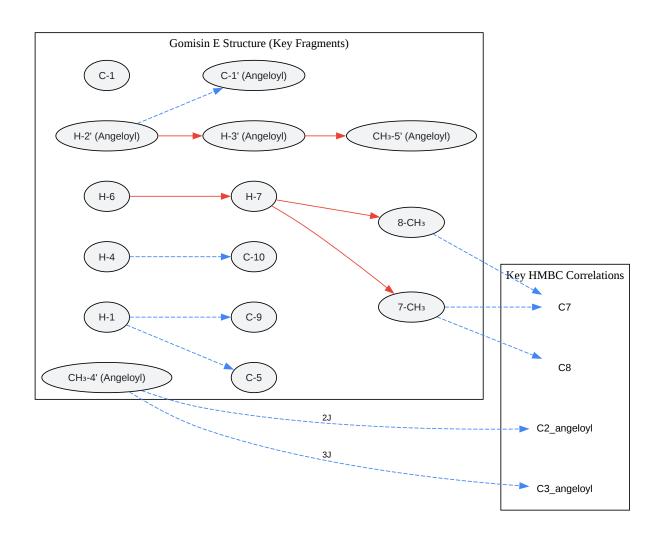




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Experimental workflow for the structural elucidation of **Gomisin E**.





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Key COSY and HMBC correlations for ${\bf Gomisin}\; {\bf E}$ structural elucidation.



Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and definitive approach for the structural elucidation of complex natural products like **Gomisin E**. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can confidently determine the molecular structure, including the carbon skeleton, the position of substituents, and the relative stereochemistry. The protocols and data presented herein serve as a comprehensive guide for scientists involved in the analysis of **Gomisin E** and structurally related lignans.

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References

- 1. researchgate.net [researchgate.net]
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